1-(4-Benzylpiperazin-1-yl)-2-(2-fluorophenoxy)propan-1-one
Description
1-(4-Benzylpiperazin-1-yl)-2-(2-fluorophenoxy)propan-1-one is a synthetic compound featuring a benzylpiperazine moiety linked to a propan-1-one backbone substituted with a 2-fluorophenoxy group. Its molecular structure combines a piperazine ring (with a benzyl substituent at the 4-position) and a ketone group adjacent to a fluorinated aromatic ether.
The presence of the 2-fluorophenoxy group distinguishes it from related compounds, as fluorine’s electron-withdrawing nature may influence lipophilicity, metabolic stability, and binding affinity compared to non-fluorinated analogs.
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-(2-fluorophenoxy)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c1-16(25-19-10-6-5-9-18(19)21)20(24)23-13-11-22(12-14-23)15-17-7-3-2-4-8-17/h2-10,16H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDLSYYBJDLHIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC2=CC=CC=C2)OC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Benzylpiperazin-1-yl)-2-(2-fluorophenoxy)propan-1-one is a synthetic organic compound belonging to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, particularly in relation to central nervous system (CNS) activity, receptor modulation, and therapeutic applications. This article reviews the biological activity of the compound, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Key Characteristics
- Molecular Weight: 300.36 g/mol
- IUPAC Name: this compound
- Solubility: Moderate solubility in organic solvents; limited water solubility.
This compound acts primarily as a serotonin receptor modulator . Piperazine derivatives are known to influence neurotransmitter systems, particularly serotonin (5-HT) and dopamine pathways, which are crucial for mood regulation and cognitive functions.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antidepressant Effects: Studies suggest that compounds with piperazine moieties can enhance serotonin levels, contributing to antidepressant-like effects in animal models.
- Anxiolytic Properties: The modulation of serotonin receptors may also confer anxiolytic effects, making it a candidate for anxiety disorder treatments.
- Neuroprotective Effects: Some derivatives have shown potential in protecting neuronal cells from oxidative stress and apoptosis.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Activity Implication |
|---|---|
| Piperazine Ring | Essential for receptor binding and activity |
| Benzyl Group | Enhances lipophilicity and CNS penetration |
| Fluorophenoxy Moiety | Increases selectivity for serotonin receptors |
Study 1: Antidepressant Activity
A study published in Pharmacology Biochemistry and Behavior investigated the antidepressant potential of similar piperazine derivatives. The results indicated that compounds with a piperazine structure showed significant reductions in immobility time in the forced swim test, suggesting an antidepressant effect mediated through serotonin receptor activation.
Study 2: Anxiolytic Effects
Research conducted at the Groningen Research Institute of Pharmacy demonstrated that certain piperazine derivatives, including those structurally related to this compound, exhibited anxiolytic properties in rodent models. Behavioral tests indicated reduced anxiety-like behaviors when administered at specific dosages.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence highlights several analogs with shared structural features, enabling a systematic comparison:
Structural Variations and Substituent Effects
The following table summarizes key structural differences and physicochemical properties of analogous compounds:
Key Observations:
Fluorinated vs. Non-Fluorinated Analogs: The target compound’s 2-fluorophenoxy group contrasts with methoxy (5h), hydroxy (5k, 5l), or unsubstituted aromatic (5d) substituents. Fluorine’s electronegativity may enhance metabolic stability and receptor binding compared to hydroxyl or methoxy groups, which are prone to phase II metabolism .
Piperazine vs. Alternative Amines: Compounds with piperazine cores (e.g., 5d, 5h, 5k) generally exhibit higher melting points and solid states compared to flexible amines like methyl(4-phenylbutyl)amino (5j, 5m), suggesting increased crystallinity due to rigid piperazine rings .
Q & A
Q. What are the standard synthetic routes for 1-(4-Benzylpiperazin-1-yl)-2-(2-fluorophenoxy)propan-1-one, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, starting with the coupling of a benzylpiperazine derivative with a fluorophenoxy-propanone precursor. Key steps include nucleophilic substitution and ketone functionalization. Reaction optimization focuses on controlling temperature (e.g., 50–80°C), pH (neutral to slightly basic), and reaction time (12–24 hours) to maximize yield and purity. Inert atmospheres (e.g., nitrogen) are often used to prevent oxidation of sensitive intermediates .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the benzylpiperazine and fluorophenoxy moieties, while Mass Spectrometry (MS) confirms the molecular ion peak ([M+H]+). High-resolution MS or X-ray crystallography (if crystalline) provides additional validation of stereochemistry and substituent positions .
Q. What functional groups in the compound influence its pharmacological activity?
The benzylpiperazine group contributes to receptor-binding affinity, particularly for serotonin and dopamine receptors, while the 2-fluorophenoxy moiety enhances metabolic stability and blood-brain barrier penetration. The ketone linker allows conformational flexibility, critical for target engagement .
Advanced Research Questions
Q. How do researchers resolve contradictions in crystallographic data during structural analysis of piperazine derivatives?
Discrepancies in X-ray diffraction data (e.g., twinning or disorder) are addressed using SHELXL for refinement, which supports constraints and restraints for problematic regions. Comparative analysis with structurally similar compounds (e.g., 4-(2-fluorobenzoyl)piperazinium derivatives) helps validate bond lengths and angles .
Q. What strategies are employed to improve yield in the final coupling step of the synthesis?
Yield optimization includes:
- Using coupling agents like EDCI/HOBt for amide bond formation.
- Solvent selection (e.g., DMF or THF) to enhance reagent solubility.
- Catalytic additives (e.g., DMAP) to accelerate reaction kinetics. Post-reaction purification via column chromatography or recrystallization ensures >95% purity .
Q. How to design experiments to study the compound's interaction with CNS receptors?
Experimental approaches include:
- Radioligand binding assays : Competitive displacement studies using [³H]-labeled ligands (e.g., 5-HT1A or D2 receptors).
- Functional assays : Measurement of cAMP levels or calcium flux in transfected cell lines.
- Molecular docking : Computational modeling (e.g., AutoDock Vina) to predict binding poses in receptor active sites .
Q. How do researchers address discrepancies between in vitro and in vivo pharmacological data for this compound?
Contradictions may arise from differences in metabolic stability or off-target effects. Solutions include:
- Metabolic profiling : LC-MS/MS analysis of plasma and tissue samples to identify active metabolites.
- Pharmacokinetic studies : Measuring bioavailability and half-life in animal models.
- Selectivity screening : Testing against a panel of receptors/enzymes to rule out non-specific interactions .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
